molecular formula C21H18Cl3N3O2 B4628043 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine

1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine

Cat. No. B4628043
M. Wt: 450.7 g/mol
InChI Key: GPSHUNUVJLJRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine, also known as TCS-OX2-29, is a synthetic compound that acts as an antagonist of the orexin receptor type 2 (OX2R). Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy metabolism. TCS-OX2-29 has been widely used in scientific research to study the role of orexin receptors in various physiological and pathological processes.

Mechanism of Action

1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine acts as a selective antagonist of the OX2R, which inhibits the binding of endogenous orexin peptides to the receptor. Orexin peptides are involved in the regulation of wakefulness, food intake, and reward processing. By blocking the OX2R, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine reduces the activity of orexin neurons and their downstream targets, leading to decreased arousal, appetite, and reward seeking.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine has been shown to have a number of biochemical and physiological effects, including decreased wakefulness and increased sleep duration in rodents. It has also been shown to reduce food intake and body weight in obese rodents and to decrease drug-seeking behavior in models of addiction. Additionally, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine has been implicated in the regulation of anxiety and depression-like behaviors in rodents.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine is its high selectivity for the OX2R, which allows for the specific targeting of orexin signaling pathways. Additionally, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine is relatively stable and easy to synthesize, making it a useful tool for scientific research. However, one limitation of 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine is its relatively low potency compared to other orexin receptor antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine in scientific research. One potential application is the investigation of the role of orexin receptors in the regulation of circadian rhythms and sleep disorders. Another potential direction is the development of more potent and selective orexin receptor antagonists for therapeutic use in obesity, addiction, and other disorders. Additionally, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine may be useful in the development of novel pharmacological agents targeting the orexin system.

Scientific Research Applications

1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine has been widely used in scientific research to study the role of orexin receptors in various physiological and pathological processes, including sleep-wake cycles, feeding behavior, addiction, anxiety, and depression. It has also been used to investigate the potential therapeutic applications of orexin receptor antagonists in the treatment of sleep disorders, obesity, and drug addiction.

properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3N3O2/c22-15-5-6-16(18(24)11-15)20-12-19(25-29-20)21(28)27-9-7-26(8-10-27)13-14-3-1-2-4-17(14)23/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSHUNUVJLJRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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